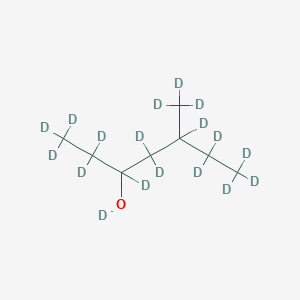
5-Methylheptan-3-ol-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylheptan-3-ol-d18: is a deuterium-labeled compound, specifically a deuterated form of 5-Methylheptan-3-ol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylheptan-3-ol-d18 involves the deuteration of 5-Methylheptan-3-ol. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of the corresponding ketone (5-Methylheptan-3-one) in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic deuteration processes. These methods are optimized for high yield and purity, ensuring that the deuterium incorporation is as complete as possible .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylheptan-3-ol-d18 can undergo oxidation reactions to form the corresponding ketone, 5-Methylheptan-3-one-d18.
Reduction: The compound can be reduced back to its alcohol form if it has been oxidized.
Substitution: Deuterium atoms in the compound can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products:
Oxidation: 5-Methylheptan-3-one-d18
Reduction: this compound
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
Chemistry: 5-Methylheptan-3-ol-d18 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium label allows for easy tracking using spectroscopic methods.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in distinguishing the compound from its non-deuterated counterparts in metabolic studies.
Medicine: In pharmacokinetics, this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium label provides insights into the metabolic stability and pathways of pharmaceuticals.
Industry: The compound is used in the development of new drugs and in the study of drug interactions. Its stable isotope label makes it valuable in the quantification and analysis of drug metabolites .
Mechanism of Action
The mechanism of action of 5-Methylheptan-3-ol-d18 is primarily related to its role as a tracer. The deuterium atoms in the compound do not significantly alter its chemical reactivity but provide a means to track the compound through various chemical and biological processes. This tracking is achieved through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
5-Methylheptan-3-ol: The non-deuterated form of the compound.
5-Methylheptan-3-one-d18: The deuterated ketone form.
5-Methylheptan-3-one: The non-deuterated ketone form.
Uniqueness: 5-Methylheptan-3-ol-d18 is unique due to its deuterium label, which provides distinct advantages in research applications. The deuterium atoms make the compound heavier and more stable, allowing for precise tracking and analysis in various scientific studies .
Properties
Molecular Formula |
C₈D₁₈O |
|---|---|
Molecular Weight |
148.34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



